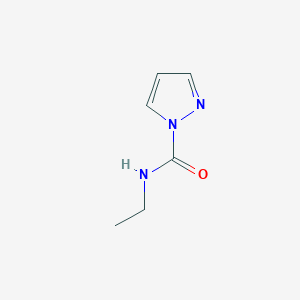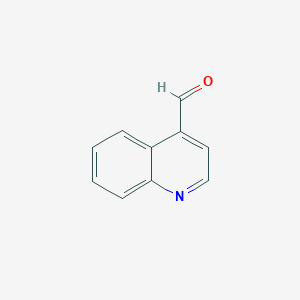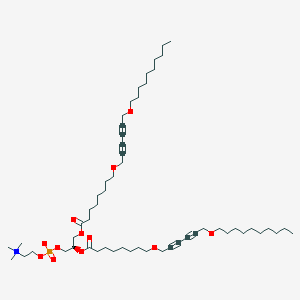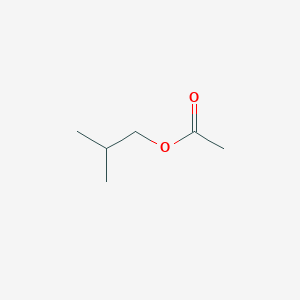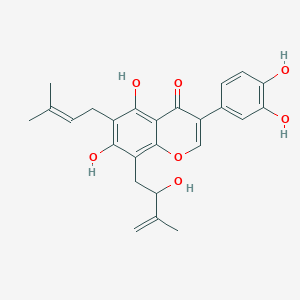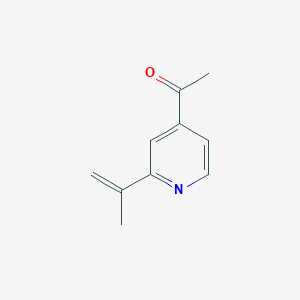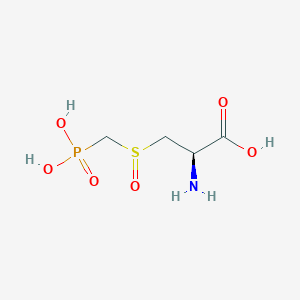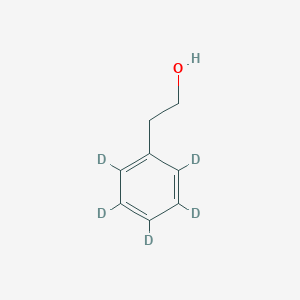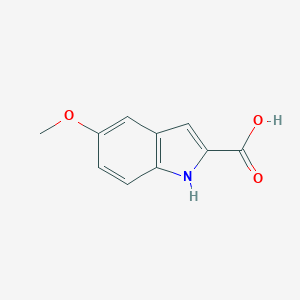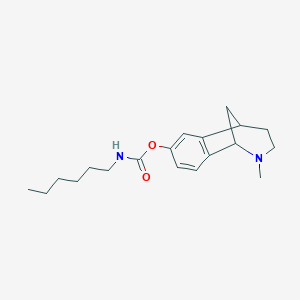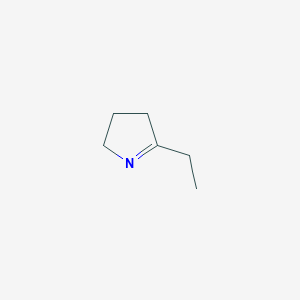
5-Ethyl-3,4-dihydro-2H-pyrrol
Übersicht
Beschreibung
5-Ethyl-3,4-dihydro-2H-pyrrole: is a heterocyclic organic compound with the molecular formula C₆H₁₁N It is a derivative of pyrrole, characterized by the presence of an ethyl group at the 5-position and a partially saturated ring structure
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Ethyl-3,4-dihydro-2H-pyrrole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Ethyl-3,4-dihydro-2H-pyrrole have been investigated for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of agrochemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
The primary target of 5-Ethyl-3,4-dihydro-2H-pyrrole is the enzyme ectoine synthase . This enzyme is involved in the synthesis of ectoine, a compound that helps bacteria survive under salt stress conditions .
Mode of Action
5-Ethyl-3,4-dihydro-2H-pyrrole, also known as 2-ethyl-1-pyrroline, interacts with its target, ectoine synthase, through a side reaction . The enzyme forms 5-Ethyl-3,4-dihydro-2H-pyrrole by the cyclic condensation of glutamine . This reaction is reversible .
Biochemical Pathways
The biochemical pathway involved in the action of 5-Ethyl-3,4-dihydro-2H-pyrrole is the ectoine synthesis pathway . Ectoine synthase, the enzyme that 5-Ethyl-3,4-dihydro-2H-pyrrole interacts with, is a key player in this pathway . The compound’s interaction with ectoine synthase leads to the formation of 5-Ethyl-3,4-dihydro-2H-pyrrole, which supports the growth of bacteria under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation .
Pharmacokinetics
The compound’s interaction with ectoine synthase suggests that it may be absorbed and distributed in bacterial cells where the enzyme is present
Result of Action
The result of 5-Ethyl-3,4-dihydro-2H-pyrrole’s action is the formation of a compound that supports bacterial growth under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation . This suggests that 5-Ethyl-3,4-dihydro-2H-pyrrole could potentially be used to enhance the survival of bacteria in harsh environments.
Action Environment
The action of 5-Ethyl-3,4-dihydro-2H-pyrrole is influenced by environmental factors such as the presence of salt and temperature . The compound is beneficial for bacteria under salt stress conditions, suggesting that it may be more effective in saline environments . Additionally, it can stabilize enzymes against freeze-thaw denaturation, indicating that it may also be effective in environments with fluctuating temperatures .
Biochemische Analyse
Biochemical Properties
5-Ethyl-3,4-dihydro-2H-pyrrole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 5-Ethyl-3,4-dihydro-2H-pyrrole to the active site of the enzyme, thereby influencing its activity and the overall metabolic pathway .
Cellular Effects
The effects of 5-Ethyl-3,4-dihydro-2H-pyrrole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Ethyl-3,4-dihydro-2H-pyrrole has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 5-Ethyl-3,4-dihydro-2H-pyrrole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, thereby altering the metabolic pathways in which they are involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-3,4-dihydro-2H-pyrrole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Ethyl-3,4-dihydro-2H-pyrrole is relatively stable under controlled conditions, but its degradation products can have different biochemical activities .
Dosage Effects in Animal Models
The effects of 5-Ethyl-3,4-dihydro-2H-pyrrole vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing metabolic processes. At high doses, it can exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of oxidative stress .
Metabolic Pathways
5-Ethyl-3,4-dihydro-2H-pyrrole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic processes .
Transport and Distribution
The transport and distribution of 5-Ethyl-3,4-dihydro-2H-pyrrole within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, which in turn affects its biochemical activity .
Subcellular Localization
The subcellular localization of 5-Ethyl-3,4-dihydro-2H-pyrrole is an important factor in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the hydrogenation of pyrrole derivatives. For instance, the hydrogenation of 5-ethylpyrrole in the presence of a suitable catalyst such as palladium on carbon can yield 5-Ethyl-3,4-dihydro-2H-pyrrole. The reaction is typically carried out under mild conditions, with hydrogen gas at atmospheric pressure and room temperature.
Industrial Production Methods: Industrial production of 5-Ethyl-3,4-dihydro-2H-pyrrole may involve similar hydrogenation processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Further reduction can lead to the formation of fully saturated pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrrole derivatives with various functional groups.
Reduction: Pyrrolidine derivatives.
Substitution: N-substituted pyrroles and C-substituted pyrroles.
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound, which lacks the ethyl group and has a fully unsaturated ring.
Pyrrolidine: The fully saturated analog of pyrrole.
3,4-Dihydro-2H-pyrrole: A similar compound without the ethyl group.
Uniqueness: 5-Ethyl-3,4-dihydro-2H-pyrrole is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Eigenschaften
IUPAC Name |
5-ethyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPINLVYDXPOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152336 | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-29-6 | |
| Record name | 2-Ethyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can online Hydrogen/Deuterium Exchange (HDX) coupled with mass spectrometry help identify metabolites containing 2-ethyl-1-pyrroline moieties?
A: Yes, research suggests that the methylene protons adjacent to the imine group in 2-ethyl-1-pyrroline and similar structures are exchangeable during online HDX. [] This exchange leads to a characteristic increase in mass-to-charge (m/z) ratio detectable by mass spectrometry. This property, coupled with high-resolution exact mass measurements, can help pinpoint the metabolism sites in parent drugs containing or forming 2-ethyl-1-pyrroline moieties during biotransformation. [] For instance, this approach was successfully used to identify a double-bond formation leading to a 2-ethyl-1-pyrroline structure in the metabolite of a proprietary compound. []
Q2: Is there a biomimetic synthetic route for Elaeocarpus alkaloids involving 2-ethyl-1-pyrroline as an intermediate?
A: Yes, a biomimetic approach utilizes the bis-dimethylacetal of 3,3'-iminodipropanal to synthesize various Elaeocarpus alkaloids, with 2-formyl-2'-ethyl-1-pyrrolinium serving as a key intermediate. [, ] This method allows for the synthesis of (±)-elaeokanine A, (±)-elaeokanine C, (±)-elaeocarpidine, and (±)-tarennine. [, ] This approach highlights the importance of 2-ethyl-1-pyrroline derivatives in natural product synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




